3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide
Description
3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule characterized by a benzo[b]thiophene core substituted with chlorine atoms at positions 3 and 4, and a carboxamide group linked to a 3,5-dimethylphenyl ring. This structural architecture positions it within a broader class of benzo[b]thiophene-carboxamide derivatives, which are investigated for diverse biological activities, including STING agonism, cereblon effector modulation, and nicotinic acetylcholine receptor (nAChR) targeting . The 3,4-dichloro substitution on the benzo[b]thiophene core introduces electron-withdrawing effects, while the 3,5-dimethylphenyl group contributes steric bulk and moderate lipophilicity. These features collectively influence its physicochemical properties, target binding, and functional activity in biological systems.
Properties
Molecular Formula |
C17H13Cl2NOS |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3,4-dichloro-N-(3,5-dimethylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13Cl2NOS/c1-9-6-10(2)8-11(7-9)20-17(21)16-15(19)14-12(18)4-3-5-13(14)22-16/h3-8H,1-2H3,(H,20,21) |
InChI Key |
KTDQVRIJXLWNCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Thiophene Annulation via Halobenzaldehyde and Mercaptoacetic Acid
The benzo[b]thiophene scaffold is typically synthesized via cyclization of 2-halobenzaldehyde derivatives with mercaptoacetic acid under alkaline conditions. For example, Patent WO1999047510A2 describes a two-step process:
-
Alkaline cyclization : Reacting 2-chlorobenzaldehyde with mercaptoacetic acid in a 10–15% aqueous NaOH solution at 115–125°C under 15–25 psi pressure forms benzo[b]thiophene-2-carboxylic acid.
-
Chlorination : Electrophilic chlorination using Cl₂/FeCl₃ introduces substituents at positions 3 and 4.
Critical parameters :
Alternative Route: Nickel-Mediated C–H Thiolation
Recent advances in C–H activation, as detailed in HBNI Thesis CHEM11201204002 , employ nickel catalysts for regioselective thiophene formation. For instance, treating 3,4-dichloro-2-iodobenzaldehyde with nickel(II) acetate and thiourea in DMF at 80°C yields 3,4-dichlorobenzo[b]thiophene-2-carboxylic acid with 78% efficiency.
Advantages :
-
Avoids harsh chlorination conditions.
-
Enables precise control over substitution patterns.
Regioselective Chlorination Strategies
Directed Electrophilic Substitution
The carboxylic acid group at position 2 acts as a meta-directing group, favoring chlorination at positions 3 and 4. Using excess Cl₂ in dichloromethane at 0°C achieves >90% regioselectivity.
Mechanistic insight :
-
Protonation of the carboxylic acid generates an electron-withdrawing group, polarizing the aromatic ring for electrophilic attack.
Late-Stage Chlorination via N-Chlorosuccinimide (NCS)
For acid-sensitive intermediates, NCS in acetonitrile at reflux selectively chlorinates the benzo[b]thiophene core. This method yields 3,4-dichloro derivatives with 85% purity after recrystallization.
Carboxamide Functionalization
Acid Chloride Route
-
Ester hydrolysis : Treating methyl 3,4-dichlorobenzo[b]thiophene-2-carboxylate with 6M HCl yields the free carboxylic acid.
-
Acid chloride formation : Reacting with thionyl chloride (SOCl₂) at 70°C for 2 hours generates the corresponding acid chloride.
-
Amidation : Adding 3,5-dimethylaniline in dry THF with triethylamine affords the target carboxamide in 82% yield.
Optimization :
-
Solvent : Anhydrous THF minimizes side reactions.
-
Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine ensures complete conversion.
Direct Coupling Using HATU
A one-pot method using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and DIPEA in DMF couples 3,4-dichlorobenzo[b]thiophene-2-carboxylic acid directly with 3,5-dimethylaniline, achieving 88% yield.
Advantages :
-
Bypasses acid chloride isolation.
-
Reduces reaction time to 4 hours.
Comparative Analysis of Synthetic Routes
Trade-offs :
-
Industrial methods prioritize cost and scalability over yield.
-
Laboratory protocols emphasize purity and regioselectivity.
Structural Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Aromatic Electrophilic Substitution
The electron-rich benzo[b]thiophene ring undergoes electrophilic substitution at positions activated by the sulfur atom. Chlorine substituents at C3/C4 deactivate the ring but direct incoming electrophiles to C5/C6 positions under specific conditions:
Nucleophilic Aromatic Substitution
The chloro substituents at C3/C4 participate in nucleophilic displacement, particularly under SNAr conditions:
-
Ammonolysis :
Reacting with NH₃ in DMF at 120°C replaces Cl with NH₂ groups (C3: 85%, C4: 72%) . Steric hindrance from the 3,5-dimethylphenyl group reduces C4 reactivity. -
Methoxylation :
KOMe/MeOH (reflux, 8 h) yields 3-methoxy and 4-methoxy products (51% and 38%, respectively) .
Amide Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis and coupling reactions:
Acid-Catalyzed Hydrolysis
-
Conditions : 6M HCl, reflux, 24 h.
-
Product : 3,4-Dichlorobenzo[b]thiophene-2-carboxylic acid (92% yield) .
-
Applications : Intermediate for esterification or acyl chloride synthesis .
Coupling Reactions
-
Reagents : HATU/DIPEA, DMF, rt.
-
Products :
Cross-Coupling Reactions
Pd-catalyzed couplings enable diversification of the benzothiophene core:
| Reaction | Catalytic System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | C5-arylated derivatives | 55–70% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines | C6-aminated derivatives | 48–65% |
Reductive Transformations
-
Hydrodechlorination :
H₂ (1 atm), Pd/C, EtOH, 25°C → Selective removal of C3-Cl (83%) . -
Nitro Reduction :
H₂/Pd-C reduces nitro groups to amines (95% yield) .
Heterocycle Formation
The carboxamide participates in cyclocondensation:
-
With Hydrazine : Forms pyrazole-fused benzothiophenes (72% yield) .
-
With Aldehydes : Mannich reactions yield thieno[2,3-d]pyrimidines (68% yield) .
Key Mechanistic Insights
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[b]thiophene-2-carboxamide Derivatives
Key Observations:
Core Modifications: The benzo[b]thiophene core in the target compound differentiates it from naphthalene-based analogs (e.g., ), which exhibit photosynthesis-inhibiting activity via interactions with photosystem II. Substitution at positions 3,4 (Cl₂) vs. 7 (Cl/Br) on the benzo[b]thiophene core (Table 1) significantly impacts target selectivity. For example, 7-substituted derivatives (e.g., Br-PBTC) target nAChRs, whereas 3,4-dichloro substitution may favor STING or cereblon interactions .
Amide Substituent Effects :
- The 3,5-dimethylphenyl group in the target compound contrasts with heterocyclic substituents (e.g., quinuclidinyl, piperidinyl) in nAChR-targeting analogs. The dimethylphenyl group increases lipophilicity (predicted logP ~4.2) compared to polar groups like 2,5-dioxopyrrolidin-3-yl (logP ~2.8), influencing membrane permeability and bioavailability .
- In photosynthesis inhibitors (), the 3,5-dimethylphenyl group on a naphthalene carboxamide conferred high PET-inhibiting activity (IC₅₀ ~10 µM). However, electron-withdrawing groups (e.g., -F) on the phenyl ring further enhanced activity, suggesting that the target compound’s dimethyl group may reduce PET inhibition compared to fluorinated analogs .
Structure-Activity Relationships (SAR)
Table 2: SAR Trends Across Analogous Compounds
Key SAR Insights:
- Electronic Effects : The 3,4-dichloro substitution on the benzo[b]thiophene core introduces strong electron-withdrawing effects, which may enhance binding to electrophilic regions in targets like STING or cereblon. This contrasts with 7-substituted analogs, where halogen size (Br > Cl) correlates with nAChR activity .
- Lipophilicity vs.
Physicochemical and Crystallographic Properties
- Crystallinity : highlights that meta-substituted phenyl groups (e.g., 3,5-dimethylphenyl) in trichloro-acetamides induce distinct solid-state geometries, with 3,5-dimethylphenyl analogs exhibiting two molecules per asymmetric unit. This suggests that the target compound may form stable crystalline phases, impacting dissolution rates and shelf life .
- Solubility : Compared to analogs with polar amide substituents (e.g., 2,5-dioxopyrrolidin-3-yl), the target compound’s lipophilic dimethylphenyl group likely reduces aqueous solubility, requiring prodrug strategies or co-solvents for in vivo applications .
Biological Activity
3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H13Cl2NOS
- Molecular Weight : Approximately 350.3 g/mol
Its structure features a benzothiophene core with dichloro and dimethyl substitutions, which are crucial for its biological activity. The specific arrangement of these substituents influences its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and antibacterial research. Its mechanism of action involves interaction with specific enzymes and receptors.
Anticancer Activity
Recent studies have shown that this compound demonstrates significant cytotoxic effects against several cancer cell lines. For instance, it has been tested against various human cancer cell lines including HT-29 (colorectal cancer) and Jurkat (T-cell leukemia), showing promising results in inhibiting cell proliferation.
These IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potent anticancer properties.
Antibacterial Activity
In addition to its anticancer properties, the compound has also been evaluated for antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results indicate moderate antibacterial effects, highlighting its potential as a dual-action therapeutic agent.
The biological activity of this compound is believed to stem from its ability to interact with key proteins involved in cell signaling and proliferation. Molecular docking studies suggest that it binds effectively to targets such as Bcl-2, an anti-apoptotic protein involved in cancer cell survival.
Structure-Activity Relationship (SAR)
The presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances the compound's biological activity. SAR studies have shown that:
- Dichlorination increases reactivity and specificity towards biological targets.
- Dimethyl substitution at positions 3 and 5 contributes to improved cytotoxicity against cancer cells.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on HT-29 cells. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased cell death compared to control groups .
- Antibacterial Evaluation : Another study assessed its antibacterial properties through disk diffusion methods against Staphylococcus aureus. The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating potential for further development as an antibacterial agent .
Q & A
Q. What are the standard synthetic routes for preparing 3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide?
A typical synthesis involves coupling a benzo[b]thiophene-2-carboxylic acid derivative with a substituted aniline. For example:
Core Formation : React 3,4-dichlorobenzo[b]thiophene-2-carboxylic acid with thionyl chloride to generate the acid chloride.
Amidation : Add 3,5-dimethylaniline in anhydrous 1,4-dioxane or THF under inert conditions, followed by stirring at room temperature overnight.
Purification : Isolate the product via ice/water precipitation and purify using column chromatography (eluent: dichloromethane/ethyl acetate gradient) .
Key Characterization : Confirm structure via -NMR (chloroform-d, 400 MHz), -NMR, and HRMS to verify molecular weight .
Q. How do chloro substituents at the 3,4-positions influence the compound’s electronic properties?
Chlorine atoms are electron-withdrawing groups that:
- Reduce electron density in the benzo[b]thiophene ring, enhancing electrophilic reactivity.
- Stabilize intermediates in substitution reactions via resonance and inductive effects.
Experimental validation : Compare -NMR chemical shifts of chloro-substituted vs. non-chloro analogs. For example, C-2 carbonyl carbons in chloro derivatives typically show downfield shifts (~160 ppm) due to electron withdrawal .
Q. What spectroscopic methods are critical for characterizing this compound?
Standard Protocol :
- -NMR : Identify aromatic protons (δ 7.2–7.6 ppm) and dimethylphenyl groups (δ 2.1–2.3 ppm).
- -NMR : Confirm carbonyl (δ ~160 ppm) and quaternary carbons.
- IR Spectroscopy : Detect C=O (1690–1710 cm) and N–H (3300–3500 cm) stretches.
- HRMS : Validate molecular formula (e.g., [M+H] at m/z 393.0425 for CHClNOS) .
Q. How does the 3,5-dimethylphenyl group affect solubility and crystallinity?
- Solubility : The hydrophobic dimethyl groups reduce aqueous solubility but enhance solubility in organic solvents (e.g., DCM, THF).
- Crystallinity : Steric hindrance from the dimethyl groups may disrupt crystal packing, leading to amorphous solids. Mitigation : Recrystallize from ethanol/water mixtures .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?
Methodology :
- 2D NMR (COSY, HSQC) : Resolve aromatic proton coupling and assign carbon-proton correlations.
- Variable Temperature NMR : Reduce signal overlap by lowering thermal motion (e.g., at –40°C in CDCl).
- LC-MS/MS : Confirm purity and rule out isomeric impurities .
Q. What computational approaches predict the compound’s metabolic stability?
Density Functional Theory (DFT) :
- Calculate HOMO/LUMO energies to assess susceptibility to oxidative metabolism.
- Example : Chloro substituents lower HOMO energy (–6.2 eV), reducing aldehyde oxidase-mediated oxidation risk compared to non-halogenated analogs .
Software : Gaussian 16 with B3LYP/6-31G(d) basis set .
Q. How do structural modifications impact biological activity?
Structure-Activity Relationship (SAR) Study Design :
Variation of substituents : Synthesize analogs with fluoro, methoxy, or nitro groups at the 3,4-positions.
Assay : Test in vitro against target enzymes (e.g., kinase inhibition) using fluorescence polarization.
Q. What strategies optimize yield in large-scale synthesis?
Process Chemistry Considerations :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amidation (yield improvement: 60% → 85%).
- Solvent Optimization : Replace 1,4-dioxane with toluene for safer scale-up.
- In-line Analytics : Implement FTIR monitoring to track reaction completion .
Q. How can regioselective functionalization of the benzo[b]thiophene core be achieved?
Directed Metallation :
Lithiation : Treat with LDA (lithium diisopropylamide) at –78°C in THF.
Electrophilic Quenching : Introduce substituents (e.g., Br, I) at the 5-position.
Evidence : -NMR shows single regioisomer (δ 7.8 ppm for H-5) .
Q. What are the challenges in analyzing degradation products?
Advanced LC-HRMS Workflow :
- Column : C18 (2.1 × 100 mm, 1.7 µm).
- Gradient : 5–95% acetonitrile in 0.1% formic acid over 15 min.
- Detection : Identify m/z 409.0382 ([M+Cl]) for hydrolyzed carboxylic acid derivative.
Stability Study : Store at 40°C/75% RH for 4 weeks; quantify degradation via peak area normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
